3-(5-Chloro-2-fluorophenyl)-2-oxopropanoic acid
Description
3-(5-Chloro-2-fluorophenyl)-2-oxopropanoic acid is a substituted 2-oxopropanoic acid derivative characterized by a phenyl ring substituted with chlorine at the 5-position and fluorine at the 2-position. The α-keto acid moiety (2-oxopropanoic acid) is a critical functional group, often associated with bioactivity in enzyme inhibition or metabolic pathways.
Properties
Molecular Formula |
C9H6ClFO3 |
|---|---|
Molecular Weight |
216.59 g/mol |
IUPAC Name |
3-(5-chloro-2-fluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6ClFO3/c10-6-1-2-7(11)5(3-6)4-8(12)9(13)14/h1-3H,4H2,(H,13,14) |
InChI Key |
GHHIXNQUAQQZHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CC(=O)C(=O)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-fluorophenyl)-2-oxopropanoic acid typically involves the reaction of 5-chloro-2-fluorobenzene with a suitable acylating agent under controlled conditions. One common method involves the use of acetic anhydride in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-fluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(5-Chloro-2-fluorophenyl)-2-oxopropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-fluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-(5-Chloro-2-fluorophenyl)-2-oxopropanoic acid with three analogs, highlighting structural variations, physicochemical properties, and research applications:
Key Structural and Functional Insights :
Substituent Effects on Bioactivity: The 5-chloro-2-fluorophenyl group in the target compound introduces both halogenated electron-withdrawing effects, which may enhance binding affinity to hydrophobic enzyme pockets compared to non-halogenated analogs like pyruvic acid . 3-(2-Chlorophenyl)-2-oxopropanoic acid () was used to synthesize a JNK3 inhibitor, suggesting halogenated phenyl-α-keto acids are viable scaffolds for kinase-targeted drug design .
Physicochemical Properties: The hydroxyl group in 3-(3,5-dichloro-4-hydroxyphenyl)-2-oxopropanoic acid likely improves aqueous solubility compared to the target compound, which lacks polar substituents beyond the keto group. pyruvic acid: 88.06 g/mol) .
Synthetic Utility: The synthesis of analogs like 3-(2-chlorophenyl)-2-oxopropanoic acid involves coupling reactions (e.g., EDC/HOBt activation) with amines or heterocycles, a method extendable to the target compound for generating derivatives .
Research Findings and Implications
Kinase Inhibition Potential: α-Keto acids are known to act as ATP-competitive inhibitors in kinases. The target compound’s fluorinated and chlorinated aryl group may confer selectivity for specific kinase isoforms, analogous to JNK3 inhibitors derived from 3-(2-chlorophenyl)-2-oxopropanoic acid .
Metabolic Interactions :
- Unlike pyruvic acid, which participates in glycolysis, halogenated phenyl-α-keto acids are unlikely to engage in central metabolism due to steric and electronic modifications. However, they may interfere with secondary metabolic pathways or redox signaling .
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